molecular formula C16H33ClN2 B11823560 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B11823560
M. Wt: 288.9 g/mol
InChI Key: WREWAMXVXPPKQU-UHFFFAOYSA-N
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Description

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is a chemical compound with the molecular formula C16H31ClN2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with dodecyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium hydroxide .

Scientific Research Applications

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions. These interactions can disrupt the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-dodecyl-3-methylimidazolium chloride
  • 1-hexyl-3-methylimidazolium chloride
  • 1-octyl-3-methylimidazolium chloride

Uniqueness

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments .

Properties

Molecular Formula

C16H33ClN2

Molecular Weight

288.9 g/mol

IUPAC Name

3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H

InChI Key

WREWAMXVXPPKQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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